N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
Description
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide features a benzimidazole core linked to a phenyl group via an amide bond, with a 4-(N,N-diallylsulfamoyl) substituent on the benzamide moiety.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-3-17-30(18-4-2)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-5-6-8-24(23)29-25/h3-16H,1-2,17-18H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMIWTYCOBCKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Benzimidazole-Propenone Derivatives ()
Compounds 11–15 in share a benzimidazole-propenone-benzamide scaffold but vary in substituents on the terminal phenyl group (e.g., methoxy, hydroxy). These compounds exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and π-π stacking.
Sulfonamide/Sulfamoyl Derivatives ()
- Sulfonyl-Triazoles () : Compounds [7–9] incorporate a sulfonyl group in a triazole-thione scaffold. Their IR spectra confirm the absence of C=O groups post-synthesis, highlighting structural stability. The target compound’s sulfamoyl group may offer similar electronic effects but with enhanced solubility due to the diallyl substituents .
- Imidazole-Sulfamoyl Benzamides () : Derivatives like 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide demonstrate potent antifungal and antibacterial activities. The diallylsulfamoyl group in the target compound could modulate activity by altering steric interactions with microbial targets .
- Sulfonylhydrazones () : Compounds 5a–5m feature a sulfonylhydrazone linker instead of a sulfamoyl amide. While these show antimicrobial activity, the target’s amide linkage may improve metabolic stability compared to hydrazones .
Chlorophenyl and Pyridyl Derivatives ()
- N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c, ) : This compound has a formamidine linker and chlorophenyl group, exhibiting IR bands for C-Cl (789 cm⁻¹) and NH (3194 cm⁻¹). The target’s sulfamoyl group may enhance solubility relative to the hydrophobic chlorophenyl substituent .
- Chalcone-Benzamides (): Compounds 6–8 include chlorophenyl or pyridyl substituents. Their propenone linker introduces conjugation, whereas the target’s sulfamoyl group may reduce π-system continuity, affecting electronic properties .
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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